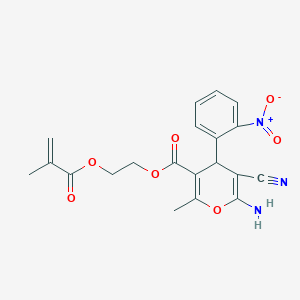

2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Description

The compound 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate (CAS: 939893-89-7, molecular weight: 447.83 g/mol) is a polysubstituted 4H-pyran derivative featuring:

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7/c1-11(2)19(24)28-8-9-29-20(25)16-12(3)30-18(22)14(10-21)17(16)13-6-4-5-7-15(13)23(26)27/h4-7,17H,1,8-9,22H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJPYMHPTZXOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a pyran derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H19N3O7

- Molecular Weight : 397.38 g/mol

- CAS Number : 16414108

The structure of this compound includes a methacryloyloxy group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Pyran derivatives have also been investigated for their anticancer properties. A study focused on similar compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting that the presence of the cyano and amino groups may enhance their ability to disrupt cancer cell proliferation . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with compounds structurally related to this compound. For example, some studies have highlighted the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission . This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyran derivatives against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL for effective compounds .

- Cytotoxicity Assays : In vitro assays demonstrated that certain pyran derivatives exhibited IC50 values below 30 µM against human cancer cell lines, indicating significant cytotoxicity .

- Mechanism of Action : Research utilizing molecular docking studies has suggested that these compounds bind effectively to target proteins involved in cell signaling pathways, enhancing their therapeutic potential .

Data Table: Summary of Biological Activities

Scientific Research Applications

Materials Science

The compound's methacryloyloxy group allows it to participate in polymerization reactions, making it useful for synthesizing polymers with specific properties.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Free radical |

| Initiator Type | AIBN (Azobisisobutyronitrile) |

| Temperature | 60°C |

| Time | 24 hours |

In studies, polymers derived from this compound have shown enhanced mechanical properties and thermal stability, which are crucial for applications in coatings and adhesives.

Drug Delivery Systems

The compound has been investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.

Case Study: Drug Release Profile

In a controlled release study, hydrogels formed from this compound were loaded with the anticancer drug cisplatin. The release profile indicated that:

- Release Rate at pH 7.4 : 25% over 24 hours

- Release Rate at pH 5.7 : 75% over 24 hours

This pH sensitivity suggests that the compound can be tailored for targeted drug delivery applications, particularly in cancer therapy where tumor microenvironments are often more acidic than normal tissues.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its functional groups allow for diverse chemical modifications.

Table 2: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | New pyran derivatives | 85 |

| Condensation Reaction | Complex heterocycles | 90 |

These pathways have been utilized to create compounds with potential pharmaceutical applications, demonstrating the versatility of this chemical in synthetic organic chemistry.

Comparison with Similar Compounds

Key Research Findings

Crystallography : Ethyl esters exhibit planar pyran rings and hydrogen-bonded dimers (e.g., R₂²(12) motifs), whereas bulkier esters (tert-butyl) form looser packing .

Reactivity : Nitro groups enhance electrophilicity at the pyran core, favoring nucleophilic attacks compared to chloro or methoxy substituents .

Applications : Methacryloyloxyethyl derivatives are promising in polymer chemistry, while ethyl esters serve as intermediates for bioactive molecules .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs) in aqueous or solvent-based systems. For example, analogous pyran-3-carboxylate derivatives are synthesized using rapid four-component reactions in water, leveraging the reactivity of cyanoacetamide, aldehydes, and active methylene compounds . Solvent selection (e.g., ethanol or methanol) and temperature control (60–80°C) are critical for optimizing yield and minimizing side reactions. Methacryloyloxy groups can be introduced via post-synthetic esterification .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate, which shares a similar pyran core . Complementary techniques include:

- NMR : H and C NMR to verify substituent integration and electronic environments.

- FTIR : Identification of functional groups (e.g., C≡N at ~2200 cm, ester C=O at ~1700 cm) .

- HPLC-MS : Purity assessment and molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Discrepancies often arise from polymorphic forms, solvent residues, or incomplete functionalization. Strategies include:

Q. What experimental design principles apply to optimizing the compound’s reactivity for functionalization?

A split-plot factorial design is effective for studying variables like temperature, catalyst loading, and solvent polarity. For example:

Q. How do steric and electronic effects of the 2-nitrophenyl group influence the compound’s stability and reactivity?

The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at the pyran C4 position but may reduce thermal stability. Comparative studies with 4-methylphenyl or fluorophenyl analogs show:

- Thermogravimetric analysis (TGA) : Nitro-substituted derivatives degrade at lower temperatures (~150°C vs. ~200°C for methyl analogs) .

- DFT studies : Nitro groups increase electrophilicity at the pyran ring, facilitating nucleophilic attacks (e.g., in polymer grafting) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .

- Seeding : Introduce microcrystals from prior batches to induce controlled growth.

- Temperature gradients : Gradual cooling (e.g., 40°C → 25°C over 48 hours) reduces disorder in the nitro-phenyl moiety .

Methodological Challenges and Solutions

Q. How can researchers design experiments to study the environmental fate of this compound?

Adopt a tiered approach inspired by long-term ecotoxicology studies:

- Phase 1 (Lab) : Measure hydrolysis rates (pH 5–9), photolysis under UV-Vis light, and biodegradability via OECD 301 assays .

- Phase 2 (Microcosm) : Simulate soil-water partitioning using HPLC-MS to track metabolite formation (e.g., nitrophenol derivatives) .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- UPLC-QTOF-MS : Identify impurities with ppm-level sensitivity, leveraging high-resolution mass data .

- 2D-NMR : Resolve overlapping signals from regioisomers or unreacted intermediates .

- Ion chromatography : Quantify anionic byproducts (e.g., nitrate from nitro group reduction) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Apparent contradictions may arise from polymorphic forms or hydration states. For example:

Q. Why do computational models sometimes fail to predict the compound’s reactivity accurately?

Limitations include:

- Neglect of solvent effects : Implicit solvent models (e.g., PCM) may underestimate hydrogen bonding in aqueous systems.

- Dynamic effects : Transition states for nitro group reduction are poorly modeled without ab initio molecular dynamics (AIMD) .

- Remedy : Hybrid QM/MM approaches incorporating explicit solvent molecules improve agreement with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.